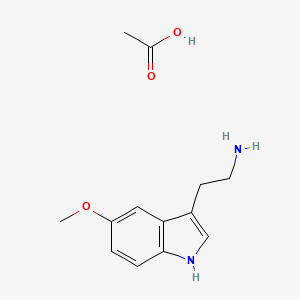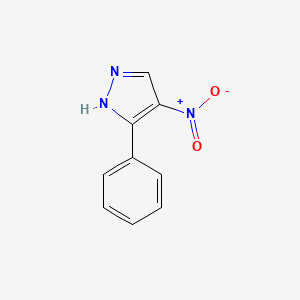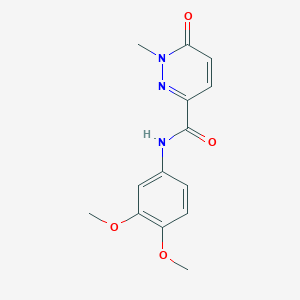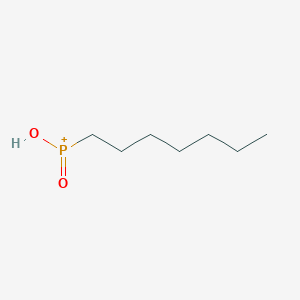
N,N'-bis(2,3-dichlorophenyl)-2,2,3,3,4,4,5,5-octafluorohexanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-bis(2,3-dichlorophenyl)-2,2,3,3,4,4,5,5-octafluorohexanediamide: is a synthetic organic compound characterized by the presence of two 2,3-dichlorophenyl groups and an octafluorohexanediamide backbone. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(2,3-dichlorophenyl)-2,2,3,3,4,4,5,5-octafluorohexanediamide typically involves the reaction of 2,3-dichloroaniline with a fluorinated hexanediamide precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include:
- 2,3-dichloroaniline
- Fluorinated hexanediamide precursor
- Catalysts such as tetrabutylammonium bromide
- Solvents like xylene
The reaction mixture is heated to a specific temperature, usually around 130-135°C, and maintained for a set duration, often 48 hours, to achieve optimal yield .
Industrial Production Methods: Industrial production of N,N’-bis(2,3-dichlorophenyl)-2,2,3,3,4,4,5,5-octafluorohexanediamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise temperature control, and efficient purification techniques to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-bis(2,3-dichlorophenyl)-2,2,3,3,4,4,5,5-octafluorohexanediamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form cyclic derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dichloromethane, ethanol
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated aromatic compounds, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: N,N’-bis(2,3-dichlorophenyl)-2,2,3,3,4,4,5,5-octafluorohexanediamide is used as a reagent in organic synthesis, particularly in the preparation of fluorinated aromatic compounds. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: In the industrial sector, N,N’-bis(2,3-dichlorophenyl)-2,2,3,3,4,4,5,5-octafluorohexanediamide is used in the production of specialty chemicals, including advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of N,N’-bis(2,3-dichlorophenyl)-2,2,3,3,4,4,5,5-octafluorohexanediamide involves its interaction with specific molecular targets. The compound’s fluorinated backbone and chlorinated aromatic rings allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its potential as an enzyme inhibitor and its effects on cellular signaling pathways.
Comparaison Avec Des Composés Similaires
- N,N’-bis(2,3-dichlorophenyl)urea
- N-(2,3-dichlorophenyl)-N’,N’-bis(2-hydroxyethyl)ethanediamide
- N,N’-bis(2,3-dichlorophenyl)decanediamide
Comparison: N,N’-bis(2,3-dichlorophenyl)-2,2,3,3,4,4,5,5-octafluorohexanediamide is unique due to its highly fluorinated hexanediamide backbone, which imparts distinct physical and chemical properties compared to its analogs. The presence of multiple fluorine atoms enhances its thermal stability and resistance to chemical degradation, making it more suitable for applications requiring robust materials .
Propriétés
Numéro CAS |
293765-01-2 |
|---|---|
Formule moléculaire |
C18H8Cl4F8N2O2 |
Poids moléculaire |
578.1 g/mol |
Nom IUPAC |
N,N'-bis(2,3-dichlorophenyl)-2,2,3,3,4,4,5,5-octafluorohexanediamide |
InChI |
InChI=1S/C18H8Cl4F8N2O2/c19-7-3-1-5-9(11(7)21)31-13(33)15(23,24)17(27,28)18(29,30)16(25,26)14(34)32-10-6-2-4-8(20)12(10)22/h1-6H,(H,31,33)(H,32,34) |
Clé InChI |
MDLVCKFYIFONCY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C(C(C(C(C(=O)NC2=C(C(=CC=C2)Cl)Cl)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(6-fluorobenzo[d]thiazol-2-yl)benzenesulfonamide](/img/structure/B14142083.png)
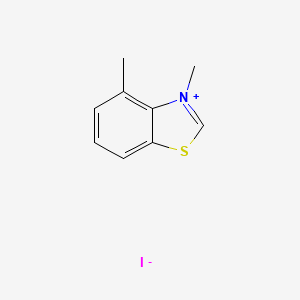
![N-1,3-Benzodioxol-5-yl-I+/--[[2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl][(4-methylphenyl)methyl]amino]-1,3-benzodioxole-5-acetamide](/img/structure/B14142097.png)
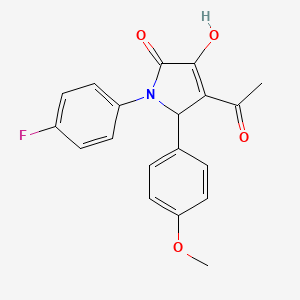
![N-ethyl-2-(1-hydroxy-2-methylpropan-2-yl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-8-carboxamide](/img/structure/B14142108.png)
![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide](/img/structure/B14142117.png)
![1-[5-(2,2-Dimethoxyethylamino)-2,3-dihydroindol-1-yl]ethanone](/img/structure/B14142121.png)

